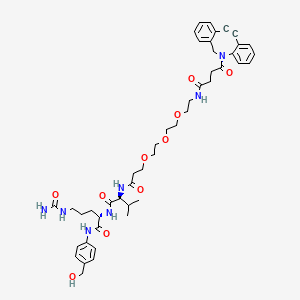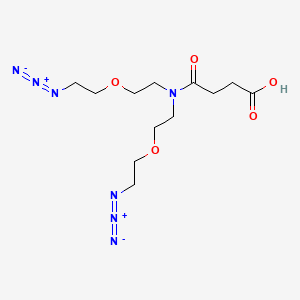
N,N-Bis(PEG1-azide)-N-PEG2-NHS ester
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N,N-Bis(PEG1-azide)-N-PEG2-NHS ester: is a polyethylene glycol (PEG) linker that contains an N-hydroxysuccinimide (NHS) ester and two terminal azide groups. This compound is widely used in bioconjugation and click chemistry due to its ability to form stable triazole linkages with alkyne-bearing molecules .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of N,N-Bis(PEG1-azide)-N-PEG2-NHS ester typically involves the following steps:
PEGylation: The initial step involves the PEGylation of a suitable amine precursor with PEG chains.
Azidation: The terminal hydroxyl groups of the PEG chains are converted to azides using sodium azide in the presence of a suitable solvent such as dimethylformamide (DMF).
NHS Ester Formation: The final step involves the reaction of the PEG-azide intermediate with N-hydroxysuccinimide and a coupling agent like dicyclohexylcarbodiimide (DCC) to form the NHS ester.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:
Bulk PEGylation: Large-scale PEGylation using industrial reactors.
Efficient Azidation: Optimized azidation processes to ensure high yield and purity.
Automated NHS Ester Formation: Automated systems for the formation of NHS esters to ensure consistency and efficiency.
Análisis De Reacciones Químicas
Types of Reactions
N,N-Bis(PEG1-azide)-N-PEG2-NHS ester undergoes several types of chemical reactions:
Click Chemistry: The azide groups react with alkyne-bearing molecules via copper-catalyzed azide-alkyne cycloaddition (CuAAC) to form stable triazole linkages.
Amide Bond Formation: The NHS ester reacts with primary amines to form stable amide bonds.
Common Reagents and Conditions
Click Chemistry: Copper sulfate and sodium ascorbate are commonly used as catalysts in aqueous or organic solvents.
Amide Bond Formation: Primary amines in the presence of a suitable buffer (e.g., phosphate-buffered saline) are used for the reaction.
Major Products Formed
Triazole Linkages: Formed from the reaction of azides with alkynes.
Amide Bonds: Formed from the reaction of NHS ester with primary amines.
Aplicaciones Científicas De Investigación
N,N-Bis(PEG1-azide)-N-PEG2-NHS ester has a wide range of applications in scientific research:
Chemistry: Used as a linker in the synthesis of complex molecules and polymers.
Biology: Employed in the labeling and modification of biomolecules such as proteins and nucleic acids.
Medicine: Utilized in drug delivery systems and the development of bioconjugates for targeted therapy.
Industry: Applied in the production of functionalized materials and nanotechnology.
Mecanismo De Acción
The mechanism of action of N,N-Bis(PEG1-azide)-N-PEG2-NHS ester involves:
Comparación Con Compuestos Similares
N,N-Bis(PEG1-azide)-N-PEG2-NHS ester is unique due to its dual functionality, combining azide groups and an NHS ester. Similar compounds include:
N-(NHS ester-PEG2)-N-bis(PEG3-azide): Contains longer PEG chains and similar functional groups.
N-(NHS ester-PEG8)-N-bis(PEG8-azide): Features even longer PEG chains, providing higher solubility and flexibility.
N,N-Bis(PEG1-azide)-N-4-oxo-butanoic NHS Ester: Contains a different ester group, offering alternative reactivity.
These compounds share similar applications but differ in their PEG chain lengths and specific functional groups, which can influence their solubility, reactivity, and suitability for various applications.
Propiedades
IUPAC Name |
(2,5-dioxopyrrolidin-1-yl) 3-[2-[3-[bis[2-(2-azidoethoxy)ethyl]amino]-3-oxopropoxy]ethoxy]propanoate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H32N8O9/c21-25-23-5-11-35-13-7-27(8-14-36-12-6-24-26-22)17(29)3-9-33-15-16-34-10-4-20(32)37-28-18(30)1-2-19(28)31/h1-16H2 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PDBTVJFJPNCLHY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(=O)N(C1=O)OC(=O)CCOCCOCCC(=O)N(CCOCCN=[N+]=[N-])CCOCCN=[N+]=[N-] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H32N8O9 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
528.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![[(3E)-cyclooct-3-en-1-yl] N-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[3-[[3-(2-azatricyclo[10.4.0.04,9]hexadeca-1(16),4,6,8,12,14-hexaen-10-yn-2-yl)-3-oxopropyl]amino]-3-oxopropoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethyl]carbamate](/img/structure/B8116122.png)
![3-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[[(4E)-cyclooct-4-en-1-yl]oxycarbonylamino]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]propanoic acid](/img/structure/B8116124.png)



![2,2'-Ethyne-1,2-Diylbis{5-[(Chloroacetyl)amino]benzenesulfonic Acid}](/img/structure/B8116155.png)








